Torosachrysone 8-O-beta-gentiobioside

Description

Properties

Molecular Formula |

C28H36O15 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

3,9-dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C28H36O15/c1-28(38)6-11-3-10-4-12(39-2)5-14(18(10)21(33)17(11)13(30)7-28)41-27-25(37)23(35)20(32)16(43-27)9-40-26-24(36)22(34)19(31)15(8-29)42-26/h3-5,15-16,19-20,22-27,29,31-38H,6-9H2,1-2H3 |

InChI Key |

PZXAOBBHZRFNJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Torosachrysone 8-O-β-gentiobioside: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

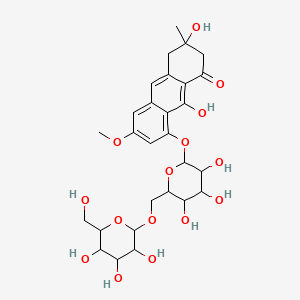

Torosachrysone 8-O-β-gentiobioside is a naturally occurring dihydroanthracenone glycoside found predominantly in fungi of the genus Cortinarius and also identified in plants such as Cassia tora. This complex molecule is characterized by a torosachrysone aglycone linked to a gentiobiose sugar moiety. The stereochemistry of the aglycone is a critical feature, with both (R)- and (S)-diastereomers being reported in nature. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Torosachrysone 8-O-β-gentiobioside, supported by available experimental data.

Chemical Structure

The fundamental structure of Torosachrysone 8-O-β-gentiobioside consists of a torosachrysone core, which is a tetrahydroanthracenone derivative. This aglycone is glycosidically linked at the C-8 position to a gentiobiose disaccharide through an O-glycosidic bond. Gentiobiose itself is a disaccharide composed of two β-D-glucose units linked via a β(1→6) bond.

The systematic name for the aglycone is (S)-3,4-dihydro-3,9-dihydroxy-6-methoxy-3-methyl-1(2H)-anthracenone, also known as (S)-torosachrysone. The glycoside is therefore named (S)-torosachrysone 8-O-β-gentiobioside. The corresponding (R)-diastereomer also exists.

Molecular Formula: C₂₈H₃₆O₁₅

Molecular Weight: 612.58 g/mol

CAS Number: 94356-13-5

Aglycone: Torosachrysone

The torosachrysone moiety possesses a stereocenter at the C-3 position of the dihydroanthracenone ring. This gives rise to two possible enantiomers: (R)-torosachrysone and (S)-torosachrysone. Both forms have been identified in natural sources.

Glycosidic Linkage

The gentiobiose unit is attached to the C-8 hydroxyl group of the torosachrysone aglycone. The anomeric carbon of the inner glucose residue is linked to the aglycone, and this linkage is of the β-configuration. The two glucose units of the gentiobiose are also linked by a β-glycosidic bond.

Stereochemistry

The overall stereochemistry of Torosachrysone 8-O-β-gentiobioside is determined by the configuration at the C-3 position of the torosachrysone aglycone and the stereochemistry of the gentiobiose moiety.

-

Aglycone Stereocenter: The chirality at C-3 of the torosachrysone core leads to the existence of (R)- and (S)-torosachrysone 8-O-β-gentiobiosides. These are diastereomers of each other.

-

Sugar Moiety: The gentiobiose component consists of two D-glucose units in their pyranose form, with all stereocenters having the standard D-configuration. The glycosidic linkages are both β.

The diastereoisomeric gentiobiosides have been isolated as their respective heptaacetates from Australian toadstools belonging to the genus Cortinarius.[1]

Physicochemical and Spectroscopic Data

Quantitative data for Torosachrysone 8-O-β-gentiobioside is summarized in the table below. It is important to note that some reported values may correspond to the acetylated derivative or a specific diastereomer.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆O₁₅ | MedChemExpress, InvivoChem |

| Molecular Weight | 612.58 g/mol | MedChemExpress, InvivoChem |

| Appearance | Yellow crystalline powder | ChemBK[2] |

| Melting Point | 221 °C | PubChem |

| SMILES | OC1=C(C(C--INVALID-LINK--(C2)C)=O)C2=CC3=CC(OC)=CC(O[C@@H]4O--INVALID-LINK--O)O">C@@HCO[C@@H]5O--INVALID-LINK--O)O">C@@HCO)=C31 | MedChemExpress[3] |

Note: There are discrepancies in the reported molecular formula in different databases, with C₂₆H₃₄O₁₄ and C₃₂H₄₀O₁₇ also being cited.[2] The data presented here is from chemical supplier databases that appear more consistent.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of Torosachrysone 8-O-β-gentiobioside are crucial for its study and potential applications. The following outlines a general approach based on available information.

Isolation of Torosachrysone 8-O-β-gentiobioside Heptaacetate[1]

A general workflow for the isolation of the acetylated form from Cortinarius species is as follows:

Structural Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the aglycone and the sugar moieties. 2D NMR techniques such as COSY, HMQC, and HMBC are employed to establish connectivity within the molecule, including the position of the glycosidic linkage.

-

Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns, which can help in confirming the structure of the aglycone and the sugar sequence.

-

Optical Rotation: The specific optical rotation is measured to determine the stereochemistry of the chiral centers, particularly the C-3 position of the torosachrysone aglycone.

Enzymatic hydrolysis using β-glucosidase can be employed to cleave the glycosidic bonds and confirm the nature of the sugar units and their linkages.

Signaling Pathways and Logical Relationships

The relationship between the core structures and the final glycoside is illustrated below.

Conclusion

Torosachrysone 8-O-β-gentiobioside is a significant natural product with a complex chemical structure and interesting stereochemical properties. The presence of both (R)- and (S)-diastereomers in nature highlights the stereospecificity of the biosynthetic pathways in the producing organisms. Further research to obtain detailed spectroscopic data of the non-acetylated forms and to fully elucidate their biological activities is warranted. This guide provides a foundational understanding for researchers and professionals working on the discovery and development of novel therapeutics from natural sources.

References

Physical and chemical properties of Torosachrysone 8-O-beta-gentiobioside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside isolated from the seeds of Cassia tora (also known as Senna tora) and fungi of the genus Cortinarius. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available literature and chemical databases. While direct experimental data on the biological activities of the gentiobioside derivative is limited, this guide also discusses the activities of its aglycone, torachrysone (B31896), and the closely related torachrysone-8-O-β-D-glucoside, to provide context and suggest potential areas for future investigation. This guide includes tabulated physicochemical data, a generalized isolation protocol, and visual diagrams to illustrate logical relationships and potential experimental workflows.

Chemical and Physical Properties

This compound is a yellow crystalline powder. Its core structure is a torachrysone aglycone, which is a derivative of 1,8-dihydroxynaphthalene, linked to a gentiobiose (a disaccharide of two glucose units) moiety at the 8-position via an O-glycosidic bond.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. There have been some discrepancies in the literature and commercial supplier data regarding its molecular formula and weight. The data presented here is based on the most consistent information from scientific databases.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₄O₁₄ | PubChem[1][2] |

| Molecular Weight | 570.5 g/mol | PubChem[1][2] |

| Appearance | Solid | PubChem[1] |

| Melting Point | 221 °C | PubChem[1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | ChemFaces[3] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3-AA | -0.9 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 8 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 14 | PubChem[1][2] |

| Rotatable Bond Count | 8 | PubChem[1][2] |

| Exact Mass | 570.19485575 Da | PubChem[1][2] |

| Topological Polar Surface Area | 225 Ų | PubChem[1][2] |

| Heavy Atom Count | 40 | PubChem[1][2] |

| Complexity | 846 | PubChem[1][2] |

Note: The properties in Table 2 are computationally generated and may differ slightly from experimentally determined values.

Sourcing and Isolation

Natural Sources

This compound has been identified in the following natural sources:

-

Seeds of Cassia torosa (Senna tora) : This is the most cited source for the compound.[4]

-

Fungi of the genus Cortinarius : The diastereoisomeric gentiobiosides of both (R)- and (S)-torosachrysone have been isolated from Australian toadstools of this genus.

Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from the seeds of Cassia tora, based on common phytochemical extraction and purification techniques. The original isolation was reported by Kitanaka and Takido in 1984.[4][5]

Step 1: Extraction

-

Obtain dried and powdered seeds of Cassia tora.

-

Perform a solvent extraction using a 70% ethanol solution. This is a common method for extracting phenolic glycosides.

-

The extraction is typically carried out at room temperature with agitation for several hours or days, or under reflux for a shorter period.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

Step 2: Fractionation

-

The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Glycosides like this compound are expected to partition into the more polar fractions (e.g., ethyl acetate or n-butanol).

Step 3: Chromatographic Purification

-

The enriched fraction is then subjected to repeated column chromatography for purification.

-

Column materials: Silica (B1680970) gel is commonly used for initial purification, followed by reverse-phase C18 silica gel for higher resolution separation of polar compounds.

-

Mobile phase: A gradient elution system is typically employed. For silica gel, a mixture of chloroform and methanol, or ethyl acetate and methanol, with increasing polarity is common. For reverse-phase chromatography, a gradient of methanol and water is typically used.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the final product.

Biological Activity and Potential Signaling Pathways

Direct research on the biological activities and signaling pathways of this compound is not extensively documented in publicly available literature. However, studies on its aglycone (torachrysone) and the structurally similar Torachrysone-8-O-β-D-glucoside provide valuable insights into its potential therapeutic effects.

Anti-estrogenic Activity (of Aglycone)

The aglycone, torachrysone, has been shown to possess significant anti-estrogenic activity.[6]

Experimental Protocol: Anti-estrogenic Activity Assay

-

Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.

-

Culture: Cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.

-

Treatment: Cells are treated with a known concentration of 17β-estradiol to induce proliferation. Concurrently, cells are treated with varying concentrations of the test compound (e.g., torachrysone).

-

Assay: Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a viability assay such as the MTT assay.

-

Endpoint: A decrease in estradiol-induced cell proliferation indicates anti-estrogenic activity. The IC₅₀ value (the concentration that inhibits 50% of the estrogen-induced proliferation) is calculated.

Anti-inflammatory Activity (of Glucoside Analogue)

Torachrysone-8-O-β-D-glucoside, a closely related compound, has demonstrated significant anti-inflammatory effects.[7] Its mechanisms of action have been studied in detail and may suggest similar potential for the gentiobioside.

Two key pathways have been identified for the glucoside:

-

Inhibition of Focal Adhesion Kinase (FAK) Phosphorylation: This action restrains the morphological transformation of macrophages into a pro-inflammatory M1 phenotype and reduces their adhesion.[]

-

Inhibition of Aldose Reductase (AR): This blocks the metabolism of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), preventing the formation of protein adducts that cause cellular damage and inflammation. This effect is also linked to the upregulation of NRF2-downstream antioxidant factors.[7]

Cytotoxicity (of Glucoside Analogue)

Torachrysone-8-O-β-D-glucoside has been reported to exhibit cytotoxic effects against several cancer cell lines, including SK-LU-1 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer), with IC₅₀ values of 74.73, 71.67, and 65.10 µM, respectively.[9] While this data is for the glucoside, it suggests that the gentiobioside may also possess cytotoxic properties worthy of investigation.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a specific density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its physicochemical properties are partially characterized, a significant portion of the available data is computational. The primary area requiring further research is the elucidation of its specific biological activities. The known anti-estrogenic properties of its aglycone and the anti-inflammatory and cytotoxic effects of its glucoside analogue strongly suggest that this compound is a promising candidate for further investigation in oncology and inflammatory diseases.

Future research should focus on:

-

Comprehensive Biological Screening: Performing in-depth studies to confirm and quantify the cytotoxic, anti-inflammatory, anti-estrogenic, and antioxidant activities of the gentiobioside itself.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

-

Pharmacokinetic and In Vivo Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and testing its efficacy and safety in animal models of relevant diseases.

References

- 1. Torachrysone 8-beta-gentiobioside | C26H34O14 | CID 78195599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Torachrysone 8-O-|A-D-glucoside | C26H34O14 | CID 503732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Torachrysone gentiobioside | CAS:245724-09-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Torosachrysone and physcion gentiobiosides from the seeds of Cassia torosa. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 6. Estrogenic and anti-estrogenic activities of Cassia tora phenolic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Torachrysone 8-O-β-D-glucoside | 酚类糖苷 | MCE [medchemexpress.cn]

A Comprehensive Technical Review of Torosachrysone 8-O-beta-gentiobioside: From Isolation to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphthopyrone glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its isolation, structural elucidation, and reported biological activities. The information is presented to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

There are some discrepancies in the reported physicochemical properties of this compound in publicly available databases. This guide consolidates the available information and highlights the inconsistencies for further clarification. The compound is generally described as a yellow crystalline powder.[1]

| Property | Reported Value(s) | Source(s) |

| Molecular Formula | C32H40O17, C28H36O15, C26H34O14 | ChemBK[1], InvivoChem[2], PubChem[3] |

| Molecular Weight | 664.66 g/mol , 612.58 g/mol , 570.5 g/mol | ChemBK[1], InvivoChem[2], PubChem[3] |

| CAS Number | 94356-13-5, 245724-09-8 | ChemBK[1], PubChem[3] |

| Appearance | Yellow crystalline powder | ChemBK[1] |

Note: The conflicting data regarding the molecular formula and CAS number necessitate careful verification by researchers through analytical means. The discrepancies may arise from variations in the aglycone structure or the glycosidic linkage reported in different sources.

Isolation and Purification

This compound is primarily isolated from the seeds of Cassia tora Linn., a plant belonging to the Fabaceae family.[4] The general extraction and purification process involves the following steps:

Detailed Experimental Protocol (Hypothetical, based on common practices)

It is crucial to note that the full, detailed experimental protocol from the primary literature could not be accessed. The following is a generalized protocol based on standard methods for the isolation of glycosides from plant material.

-

Plant Material and Extraction: Air-dried and powdered seeds of Cassia tora are extracted exhaustively with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. The glycosidic fraction is expected to be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform and methanol or other suitable solvent systems. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Structural Elucidation

The structure of this compound was determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Note: The specific ¹H and ¹³C NMR data from the original isolation paper were not available in the searched literature. The following table is a placeholder for where this data would be presented.

| ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| Data not available | Data not available |

Biological Activities and Potential Applications

This compound has been reported to possess several biological activities, suggesting its potential for development as a therapeutic agent. The primary reported activities are antioxidant, anti-inflammatory, and anti-tumor effects.[1]

Antioxidant Activity

Anti-inflammatory Activity

Studies on the related compound, Torachrysone-8-O-β-D-glucoside, have provided insights into a potential anti-inflammatory mechanism. This glucoside was found to inhibit the Tyr-phosphorylation of focal adhesion kinase (FAK), a key regulator of morphological transformation in macrophages.[5] This action restrains the transformation of macrophages into the pro-inflammatory M1 type and reduces their adhesion.[5] Furthermore, it has been shown to block the binding of phospho-FAK to pyruvate (B1213749) kinase, thereby limiting the high glycolysis rate characteristic of the M1 metabolic phenotype.[5]

It is important to emphasize that this pathway has been elucidated for the glucoside derivative, and further research is required to confirm if this compound acts via a similar mechanism.

Anti-tumor Activity

The anti-tumor potential of this compound is another area of interest. However, specific quantitative data, such as IC50 values against various cancer cell lines, are not available in the reviewed literature. A review of physcion (B1677767) and its glycoside, physcion 8-O-β-D-glucopyranoside, which are structurally related anthraquinones, indicates that they regulate numerous cell signaling pathways involved in the cell cycle, apoptosis, and metastasis.[6] This suggests that this compound may also exert its anti-tumor effects through modulation of similar cellular pathways.

Conclusion and Future Directions

This compound is a promising natural product with reported antioxidant, anti-inflammatory, and anti-tumor activities. However, a significant portion of the foundational scientific data, including detailed experimental protocols for its isolation and comprehensive spectroscopic data, remains confined to the primary literature that is not widely accessible. Furthermore, there is a conspicuous lack of quantitative data on its biological activities, which is essential for any drug development program.

To advance the scientific understanding and potential therapeutic application of this compound, the following steps are recommended:

-

Accessing and Replicating Primary Research: Obtaining the full text of the original isolation paper by Kitanaka and Takido is paramount to replicate the isolation and confirm the structure of the compound.

-

Comprehensive Spectroscopic Analysis: A thorough structural elucidation using modern 1D and 2D NMR techniques and high-resolution mass spectrometry is necessary to resolve the inconsistencies in the reported molecular formula and weight.

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to quantify the antioxidant, anti-inflammatory, and anti-tumor activities of this compound. This should include determining IC50 values against relevant cell lines and in appropriate animal models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects is crucial for understanding its therapeutic potential.

Addressing these knowledge gaps will provide a solid foundation for the future development of this compound as a potential therapeutic agent.

References

- 1. This compound [chembk.com]

- 2. This compound | Phenols | 94356-13-5 | Invivochem [invivochem.com]

- 3. Torachrysone 8-beta-gentiobioside | C26H34O14 | CID 78195599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physcion and Physcion 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Profile of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torosachrysone 8-O-beta-gentiobioside is a naturally occurring naphtho-pyrone glycoside isolated from the seeds of Cassia tora, a plant known in traditional medicine and referred to interchangeably as Torosa chinensis.[1][2] This compound is part of a broader class of anthraquinones and their glycosides found within this plant species, which are recognized for a variety of pharmacological effects. General scientific literature suggests that this compound possesses antioxidant, anti-inflammatory, and anti-tumor properties.[2] However, a comprehensive review of publicly available scientific data reveals a notable absence of specific quantitative metrics (e.g., IC50 or EC50 values) and detailed mechanistic studies for this particular molecule.

This technical guide aims to consolidate the available information on this compound, provide context through the activities of structurally related compounds from Cassia tora, and present relevant experimental methodologies where available for analogous molecules.

Reported Biological Activities

While specific quantitative data for this compound remains elusive in the current body of scientific literature, its purported biological activities are summarized below. These are largely attributed to its classification as a phenolic and anthraquinone (B42736) glycoside.

| Biological Activity | Summary of Evidence |

| Antioxidant | Attributed to the phenolic structure, which can scavenge free radicals. However, no specific assays like DPPH or ABTS with quantitative results have been published for this compound. |

| Anti-inflammatory | Inferred from the general properties of anthraquinone glycosides. Mechanistic details are not available for this specific molecule. |

| Anti-tumor | Suggested based on the known activities of other anthraquinones from Cassia tora. No specific cancer cell line studies or cytotoxicity data have been reported for this compound. |

Insights from a Structurally Related Compound: Torachrysone-8-O-β-ᴅ-glucoside

To provide a potential framework for understanding the biological activity of this compound, it is informative to examine a closely related compound, Torachrysone-8-O-β-ᴅ-glucoside . A study on this molecule has detailed its anti-inflammatory mechanism in macrophages.

This naphthalene (B1677914) glucoside demonstrated a notable anti-inflammatory effect by inhibiting the morphological changes of macrophages, a key process in the inflammatory response. The proposed mechanism involves the inhibition of focal adhesion kinase (FAK) phosphorylation, which in turn blocks the binding between phosphor-FAK and pyruvate (B1213749) kinase (PK). This action contributes to the inhibition of PK activity and limits the high glycolysis rate characteristic of the pro-inflammatory M1 metabolic phenotype in macrophages.

Biological Activities of Other Compounds from Cassia tora

The seeds of Cassia tora are a rich source of various bioactive compounds, including other naphthopyrone glycosides and anthraquinones, for which quantitative biological data are available.

Table 1: Inhibitory Activity of Naphthopyrone Glucosides from Cassia tora on Advanced Glycation End Products (AGEs) Formation

| Compound | IC50 (µg/mL) |

| Cassiaside | >1000 |

| Rubrofusarin-6-O-beta-D-gentiobioside | 260.4 |

| Toralactone-9-O-beta-D-gentiobioside | 709.2 |

| Aminoguanidine (Positive Control) | 203.4 |

Data from a study on the inhibition of advanced glycation end products (AGEs) formation.

Table 2: Inhibitory Activity of Anthraquinones from Cassia tora on Rat Lens Aldose Reductase (RLAR)

| Compound | IC50 (µM) |

| Aurantio-obtusin | 13.6 |

| Chryso-obtusin-2-O-beta-D-glucoside | 8.8 |

| Emodin | 15.9 |

Data from a study on the inhibitory activity of anthraquinones on protein glycation and aldose reductase.

Experimental Protocols for Related Assays

While specific protocols for this compound are not available, the following are generalized methodologies for assays commonly used to evaluate the biological activities of similar natural products.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to determine the antioxidant capacity of a compound.

-

Reagent Preparation : A stock solution of DPPH in methanol (B129727) is prepared.

-

Assay Procedure :

-

Aliquots of the test compound at various concentrations are added to a 96-well plate.

-

The DPPH solution is added to each well.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Data Analysis : The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture : RAW 264.7 macrophages are cultured in appropriate media and conditions.

-

Assay Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

LPS is added to the wells to induce an inflammatory response.

-

The plates are incubated for a further period (e.g., 24 hours).

-

-

NO Measurement : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell Viability : A cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Data Analysis : The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Conclusion and Future Directions

This compound is a phytochemical with potential therapeutic applications, as suggested by its classification and the known activities of related compounds. However, the lack of specific quantitative data and mechanistic studies for this particular molecule represents a significant knowledge gap.

Future research should focus on:

-

Quantitative Bioassays : Performing standardized in vitro assays (e.g., DPPH, ABTS, ORAC for antioxidant activity; inhibition of NO, TNF-α, IL-6 production for anti-inflammatory activity; cytotoxicity assays on a panel of cancer cell lines) to determine the specific potency (IC50/EC50 values) of this compound.

-

Mechanistic Studies : Investigating the underlying signaling pathways through which this compound exerts its biological effects. For its anti-inflammatory properties, this could involve studying its impact on pathways such as NF-κB and MAPK signaling.

-

In Vivo Studies : Should in vitro studies yield promising results, further investigation in animal models would be warranted to assess its efficacy and safety profile.

The information provided herein serves as a foundational guide for researchers interested in this compound. The detailed analysis of related compounds offers a valuable starting point for hypothesis-driven research to fully elucidate the therapeutic potential of this natural product.

References

Torosachrysone 8-O-beta-gentiobioside: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Torosachrysone 8-O-beta-gentiobioside, a naturally occurring anthraquinone (B42736) derivative, has garnered interest for its potential therapeutic applications. This document provides a technical overview of its known biological activities, with a focus on its anti-inflammatory, antioxidant, and anti-tumor properties. While direct experimental data on this compound is limited, this whitepaper draws upon substantial evidence from a closely related compound, torachrysone-8-O-β-ᴅ-glucoside, to infer its mechanistic pathways and potential therapeutic utility. This paper summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Introduction

This compound is a glycosidic compound that can be isolated from medicinal plants such as Torosa chinensis and Cassia obtusifolia.[1] Structurally, it belongs to the anthraquinone class of natural products, which are known for their diverse pharmacological activities. Preliminary studies and data from related compounds suggest that this compound holds promise in the fields of inflammation, oxidative stress, and oncology.[1] This document serves as a comprehensive guide for researchers and drug development professionals interested in the therapeutic potential of this compound.

Potential Therapeutic Uses

Based on available literature, the primary therapeutic areas of interest for this compound and its analogs include:

-

Anti-inflammatory Effects: The most well-documented potential is in the modulation of inflammatory responses.

-

Antioxidant Activity: As a phenolic compound, it is predicted to possess radical scavenging capabilities.

-

Anti-tumor Activity: Preliminary evidence suggests potential cytotoxic effects against cancer cells.

Quantitative Data Summary

| Biological Activity | Target/Assay | Key Findings for torachrysone-8-O-β-ᴅ-glucoside | Reference |

| Anti-inflammation | Macrophage Polarization | Inhibits LPS-induced M1 macrophage polarization. | [2] |

| Cytokine Release | Decreases the release of M1-associated inflammatory factors. | [2] | |

| Enzyme Inhibition | Functions as an effective inhibitor of Aldose Reductase (AR). | [3] | |

| Signal Transduction | FAK Signaling | Significantly inhibits the Tyr-phosphorylation of focal adhesion kinase (FAK). | [2] |

| NF-κB Pathway | Inhibits nuclear translocation of NF-κB p65. | [2] | |

| Antioxidant | NRF2 Pathway | Upregulates mRNA levels of antioxidant factors downstream of NRF2, including Glutathione S-transferase (GST). | [3] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of the related compound, torachrysone-8-O-β-ᴅ-glucoside, are attributed to its modulation of key signaling pathways. These mechanisms provide a strong hypothetical framework for the action of this compound.

Inhibition of FAK-Mediated Macrophage Polarization

Torachrysone-8-O-β-ᴅ-glucoside has been shown to inhibit the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cellular morphology and adhesion.[2] This inhibition prevents the morphological transformation of M0 macrophages into the pro-inflammatory M1 phenotype, thereby reducing their adhesion to lesion sites.[2] This action is crucial in mitigating the initial steps of an inflammatory response.

Modulation of NF-κB Signaling

A key anti-inflammatory mechanism is the inhibition of the NF-κB pathway. Torachrysone-8-O-β-ᴅ-glucoside has been observed to inhibit the nuclear translocation of the p65 subunit of NF-κB.[2] This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of inflammatory cytokines.

Aldose Reductase Inhibition and Antioxidant Response

Torachrysone-8-O-β-ᴅ-glucoside acts as an inhibitor of aldose reductase, an enzyme implicated in inflammatory pathways and the metabolism of lipid peroxidation products.[3] By inhibiting this enzyme, the compound can mitigate cellular damage caused by reactive aldehydes. Furthermore, it upregulates the NRF2 antioxidant response pathway, leading to increased expression of detoxifying enzymes like GST.[3]

Experimental Protocols

While specific, detailed protocols for this compound are not available, this section provides generalized methodologies for key experiments based on the activities reported for its glucoside analog.

Macrophage Polarization Assay

This protocol describes a general workflow for assessing the effect of a test compound on macrophage polarization.

In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the potential anti-tumor activity of a compound.

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity (DPPH Radical Scavenging Assay)

A common and rapid assay to evaluate the free radical scavenging ability of a compound.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

-

Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox is typically used as a positive control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the area of inflammatory diseases. The mechanistic insights gained from its close analog, torachrysone-8-O-β-ᴅ-glucoside, strongly suggest that it may act by modulating key inflammatory pathways such as FAK and NF-κB, as well as bolstering the cellular antioxidant response.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

-

In Vitro Validation: Conducting comprehensive in vitro studies to confirm the anti-inflammatory, antioxidant, and anti-tumor activities specifically for the gentiobioside form and to determine its potency (e.g., IC50 values).

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, oxidative stress-related disorders, and cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to determine its drug-like properties and safety.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential clinical development.

References

- 1. This compound [chembk.com]

- 2. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant Properties of Torosachrysone 8-O-β-gentiobioside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial research indicates that Torosachrysone 8-O-β-gentiobioside, a natural product, is suggested to possess antioxidant properties. However, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data and detailed mechanistic studies on its antioxidant activity.

General Methodologies for Assessing Antioxidant Properties

A standard approach to characterizing the antioxidant potential of a novel compound like Torosachrysone 8-O-β-gentiobioside involves a battery of in vitro assays. These assays can be broadly categorized based on their mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay Name | Principle | Measurement |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow. This reaction can proceed via HAT or SET. | Decrease in absorbance at a specific wavelength (typically around 517 nm). Results are often expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | A pre-formed ABTS radical cation (ABTS•+) is reduced by an antioxidant, causing a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants. | Decrease in absorbance at a specific wavelength (e.g., 734 nm). Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This is a SET-based method. | Increase in absorbance at a specific wavelength (typically around 593 nm). Results are often expressed as µM Fe(II) equivalents. |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | A HAT-based assay that measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator (e.g., AAPH). | The decay of fluorescence over time is measured. Results are quantified by comparing the area under the curve (AUC) to that of a standard (Trolox). |

Experimental Protocols: A General Framework

Should researchers wish to investigate the antioxidant properties of Torosachrysone 8-O-β-gentiobioside, the following generalized protocols for the DPPH, ABTS, and FRAP assays can be adapted.

DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

-

Prepare a series of dilutions of Torosachrysone 8-O-β-gentiobioside and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a microplate well or cuvette, mix a defined volume of the DPPH stock solution with a defined volume of the sample or standard solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the sample.

-

Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

-

ABTS Radical Cation Decolorization Assay

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of Torosachrysone 8-O-β-gentiobioside and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ solution.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ABTS•+ radical.

-

Generate a standard curve using Trolox and express the antioxidant capacity of the sample as Trolox equivalents (TEAC).

-

FRAP Assay

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Prepare a series of dilutions of Torosachrysone 8-O-β-gentiobioside and a standard (e.g., FeSO₄·7H₂O).

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution to a larger volume of the pre-warmed FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Generate a standard curve using the ferrous sulfate (B86663) solution.

-

Express the FRAP value of the sample in terms of µM Fe(II) equivalents.

-

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for assessing antioxidant properties and the logical relationship in interpreting the results.

Caption: General experimental workflow for assessing the antioxidant properties of a test compound.

Caption: Logical relationship illustrating the antioxidant action of a compound on a free radical.

Future Directions

To establish a comprehensive understanding of the antioxidant properties of Torosachrysone 8-O-β-gentiobioside, future research should focus on:

-

Quantitative In Vitro Studies: Performing the assays mentioned above to determine key metrics like IC50 and TEAC values.

-

Cell-based Assays: Investigating the compound's ability to mitigate oxidative stress in cellular models. This could involve measuring intracellular reactive oxygen species (ROS) levels.

-

Mechanistic Studies: Elucidating the potential signaling pathways involved in its antioxidant action. This could involve investigating its effects on endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and transcription factors (e.g., Nrf2).

Without such dedicated studies, any claims regarding the specific antioxidant efficacy of Torosachrysone 8-O-β-gentiobioside remain speculative. The frameworks provided in this guide offer a roadmap for the systematic evaluation of this and other novel natural products.

A Technical Guide to the Anti-inflammatory Effects of Torosachrysone Glycosides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the anti-inflammatory properties of Torosachrysone-8-O-β-ᴅ-glucoside, a potent anti-inflammatory agent. While the initial topic of interest was Torosachrysone 8-O-beta-gentiobioside, the currently available, in-depth scientific literature focuses predominantly on its glucoside analogue. This guide synthesizes the key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved in its mechanism of action. The evidence presented highlights the compound's significant potential in modulating macrophage-driven inflammation by impacting cellular morphology, metabolic programming, and key inflammatory signaling cascades.

Introduction: Clarification of Compounds

This technical guide addresses the anti-inflammatory effects of a specific class of natural compounds. The initial request focused on This compound , a natural product noted for its antioxidant and anti-inflammatory activities[1]. However, a thorough review of current peer-reviewed literature reveals a scarcity of in-depth, mechanistic studies and quantitative data for this specific compound.

In contrast, substantial research is available for the closely related compound, Torachrysone-8-O-β-ᴅ-glucoside (TG). TG is a naphthalene (B1677914) glucoside that has been the subject of detailed investigation, elucidating its potent anti-inflammatory mechanisms.[2]. Structurally, the core difference lies in the glycosidic bond: the "gentiobioside" contains a disaccharide (two glucose units), whereas the "glucoside" contains a monosaccharide (a single glucose unit)[3][4].

Given the availability of robust data, this whitepaper will focus on the well-documented anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside (TG) . The detailed mechanisms presented herein for TG serve as a comprehensive and scientifically validated model for understanding the potential therapeutic actions of this class of Torosachrysone glycosides.

Core Anti-inflammatory Mechanism of Action

Torachrysone-8-O-β-ᴅ-glucoside (TG) exerts its anti-inflammatory effects primarily by modulating the function of macrophages, which are key players in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), macrophages adopt a pro-inflammatory M1 phenotype. TG intervenes in this process through a multi-pronged approach:

-

Inhibition of Macrophage Morphological Transformation: TG significantly inhibits the LPS-induced transformation of macrophages from their resting state to the flattened, adhesive M1 phenotype. It achieves this by inhibiting the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cellular morphology and adhesion. This action downregulates FAK-mediated transcription of cytoskeleton-related genes[2].

-

Metabolic Reprogramming: Pro-inflammatory M1 macrophages are characterized by a metabolic shift towards high glycolysis. TG counters this by inhibiting the activity of pyruvate (B1213749) kinase (PK), a key glycolytic enzyme. This is achieved by blocking the binding between phosphorylated FAK and PK. Furthermore, TG restores the function of the Tricarboxylic Acid (TCA) cycle, which is typically impaired in M1 macrophages, by increasing the activity of succinate (B1194679) dehydrogenase[2].

-

Inhibition of Key Inflammatory Signaling Pathways: TG inhibits the nuclear translocation of the NF-κB p65 subunit, a pivotal transcription factor that drives the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2[2].

-

Aldose Reductase Inhibition: A more recently discovered mechanism involves the inhibition of aldose reductase (AR). By inhibiting AR, TG prevents the metabolism of toxic lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE), thereby reducing cellular damage and inflammation[5].

Quantitative Data Summary

The anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside (TG) have been quantified in several key in vitro experiments using LPS-stimulated RAW 264.7 macrophages.

| Parameter Assessed | Model System | Treatment | Key Quantitative Results | Reference |

| Cell Morphology & Adhesion | LPS-stimulated RAW 264.7 cells | TG | Significantly restrained morphological transformation into M1 type and reduced cell adhesion. | [2] |

| Protein Phosphorylation | LPS-stimulated RAW 264.7 cells | TG | Significantly inhibited the Tyr-phosphorylation of Focal Adhesion Kinase (FAK). | [2] |

| Inflammatory Gene Expression | LPS-stimulated RAW 264.7 cells | TG | Markedly decreased the mRNA levels of M1-associated inflammatory factors. | [2] |

| NF-κB Signaling | LPS-stimulated RAW 264.7 cells | TG | Inhibited the nuclear translocation of the NF-κB p65 subunit. | [2] |

| Macrophage Metabolism | LPS-stimulated RAW 264.7 cells | TG | Inhibited pyruvate kinase (PK) activity, limited the high glycolysis rate, and markedly increased succinate dehydrogenase activity. | [2] |

| Macrophage Polarization | LPS-stimulated RAW 264.7 cells | TG | Enhanced the expression of M2 polarization markers. | [2] |

| Enzyme Inhibition | In vitro enzyme assays | TG | Functions as an effective inhibitor of Aldose Reductase (AR). | [5] |

| Antioxidant Response | In vitro assays | TG | Up-regulated mRNA levels of antioxidant factors downstream of NRF2, especially glutathione (B108866) S-transferase (GST). | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside (TG).

Cell Culture and LPS Stimulation

-

Cell Line: Murine macrophage-like RAW 264.7 cells.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified incubator with a 5% CO₂ atmosphere.

-

Inflammation Induction: To induce an inflammatory response, cells are stimulated with Lipopolysaccharide (LPS) at a typical concentration of 1 µg/mL.

-

Treatment Protocol: Cells are pre-treated with various concentrations of TG for a specified period (e.g., 1-2 hours) before the addition of LPS.

Western Blot Analysis for Protein Expression

-

Objective: To quantify the expression and phosphorylation levels of target proteins such as FAK, p-FAK, and NF-κB p65.

-

Procedure:

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-FAK, anti-FAK, anti-p65).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) and macrophage polarization markers.

-

Procedure:

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable reagent like TRIzol.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: The qRT-PCR is performed using a SYBR Green master mix with specific primers for the target genes. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

-

Immunofluorescence for NF-κB p65 Translocation

-

Objective: To visualize the location of the NF-κB p65 subunit within the cell, determining if it has translocated to the nucleus.

-

Procedure:

-

Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are treated with TG and/or LPS as previously described.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.

-

Blocking: Non-specific binding is blocked using a solution containing BSA.

-

Antibody Staining: Cells are incubated with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: The cell nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and a typical experimental workflow for studying the anti-inflammatory effects of Torachrysone-8-O-β-ᴅ-glucoside.

Caption: General experimental workflow for in vitro analysis.

Caption: Inhibition of FAK and NF-κB signaling pathways by TG.

Caption: Metabolic reprogramming of macrophages by TG.

Conclusion

Torachrysone-8-O-β-ᴅ-glucoside (TG) is a natural compound with potent and well-documented anti-inflammatory properties. Its mechanism of action is multifaceted, involving the inhibition of pro-inflammatory macrophage polarization by physically restraining morphological changes, reprogramming cellular metabolism away from a glycolytic state, and blocking central inflammatory signaling pathways such as FAK and NF-κB[2]. The additional discovery of its role as an aldose reductase inhibitor further broadens its therapeutic potential for inflammation linked to oxidative stress[5]. The comprehensive data presented in this guide underscore the potential of TG and related Torosachrysone glycosides as lead compounds for the development of novel anti-inflammatory therapeutics. Further research is warranted to explore the in vivo efficacy and safety of these compounds and to determine if this compound acts via similar, potent mechanisms.

References

- 1. chembk.com [chembk.com]

- 2. Anti-inflammation of torachrysone-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Torachrysone 8-O-Glucoside | C20H24O9 | CID 11972479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Torachrysone 8-beta-gentiobioside | C26H34O14 | CID 78195599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Torachrysone-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-Tumor Activity of Torosachrysone 8-O-beta-gentiobioside: A Technical Overview

Disclaimer: Direct experimental data on the in vitro anti-tumor activity of Torosachrysone 8-O-beta-gentiobioside is not available in the public domain. This technical guide is based on published studies of structurally related anthraquinone (B42736) glycosides and their aglycones. The experimental protocols, data, and proposed mechanisms of action should be considered representative for this class of compounds and are intended to guide future research on this compound.

Introduction

This compound is a naturally occurring anthraquinone glycoside.[1] Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in oncology for their potential as anti-tumor agents.[2][3] Several anthraquinone derivatives are currently used in chemotherapy. The anti-neoplastic effects of these compounds are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate various signaling pathways crucial for cancer cell survival and proliferation.[3] This document provides a technical framework for researchers and drug development professionals on the potential in vitro anti-tumor activities of this compound, drawing parallels from studies on analogous compounds.

Quantitative Data on Anti-Tumor Activity of Related Anthraquinones

The cytotoxic effects of anthraquinone derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The following table summarizes representative IC50 values for various anthraquinone compounds against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Alizarin-2-O-β-d-glucoside | AGS | 25 | [1] |

| Alizarin-2-O-β-d-glucoside | HeLa | 50 | [1] |

| Alizarin-2-O-β-d-glucoside | HepG2 | 100 | [1] |

| Anthraquinone Derivative 37 | DU-145 | 10.2 | |

| Anthraquinone Derivative 37 | HT-29 | 8.5 | |

| Anthraquinone Derivative 38 | DU-145 | 11.5 | |

| Anthraquinone Derivative 38 | HT-29 | 10.4 | |

| Anthraquinone Derivative 34 | K562 | 2.17 | |

| Anthraquinone Derivative 35 | K562 | 2.35 | |

| Anthraquinone Derivative 36 | HeLa | 7.66 | [4] |

| Anthraquinone Derivative 4 | PC3 | 4.65 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in vitro anti-tumor activity of anthraquinone compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., PC3, HT-29, HeLa, HepG2) to approximately 80% confluency.[2]

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not be toxic to the cells (typically ≤ 0.5%).[2]

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[6]

-

Incubate the plate for 24, 48, or 72 hours.[6]

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[6]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value.[2]

-

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine, an early apoptotic event.

Protocol:

-

Cell Treatment and Harvesting:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Fixation:

-

Treat cells with the compound as described previously.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol.[6]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Signaling Pathway for Anthraquinone-Induced Apoptosis

Based on studies of related anthraquinone compounds, a plausible mechanism of action involves the induction of apoptosis through both the extrinsic and intrinsic pathways.

Caption: Hypothesized apoptotic signaling pathway.

Conclusion

While specific experimental data for this compound is currently lacking, the existing literature on related anthraquinone glycosides provides a strong foundation for investigating its anti-tumor potential. The protocols and potential mechanisms of action outlined in this guide offer a comprehensive starting point for researchers. Future studies should focus on determining the cytotoxic effects of this compound against a panel of cancer cell lines and elucidating its precise molecular targets and signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Molecular Mechanisms of Torosachrysone 8-O-beta-gentiobioside: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the mechanism of action of Torosachrysone 8-O-beta-gentiobioside. Due to a scarcity of publicly available research specifically on this compound, this document extrapolates potential mechanisms based on studies of the closely related analogue, Torachrysone-8-O-β-D-glucoside (TG). The quantitative data and experimental protocols presented are illustrative and based on the activities of this analogue. Further research is required to definitively confirm these mechanisms for this compound.

Introduction

This compound is a naturally occurring anthraquinone (B42736) glycoside found in plants such as Cassia tora and Torosa chinensis.[1][2] Preclinical evidence suggests that this class of compounds possesses a range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[1] This guide provides an in-depth exploration of the potential molecular mechanisms underpinning these effects, offering a valuable resource for researchers and drug development professionals.

Core Mechanisms of Action

Based on studies of its glucoside analogue, the biological activities of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Activity

The anti-inflammatory effects are hypothesized to occur via two primary mechanisms: the inhibition of Focal Adhesion Kinase (FAK) phosphorylation and the inhibition of Aldose Reductase (AR).

Torachrysone-8-O-β-D-glucoside has been shown to suppress the pro-inflammatory M1 polarization of macrophages. This is achieved by inhibiting the tyrosine phosphorylation of FAK, a critical regulator of cellular adhesion and migration. The downstream effects of FAK inhibition include a reduction in the expression of genes related to the cytoskeleton, which in turn hinders the morphological changes and adhesion of macrophages to inflammatory sites.

Aldose reductase is an enzyme implicated in the inflammatory process through its role in the metabolism of lipid peroxidation products. Torachrysone-8-O-β-D-glucoside has been identified as an inhibitor of AR.[3] By blocking AR activity, the compound can mitigate inflammation driven by oxidative stress.

Antioxidant Activity

The antioxidant properties of this compound are likely attributed to its chemical structure, which enables it to scavenge free radicals. While specific quantitative data for this compound is not available, related natural products are known to exhibit potent antioxidant effects.

Anti-tumor Activity

The anti-tumor potential of this class of compounds is an emerging area of research. The mechanisms may be linked to the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and MAPK pathways. However, direct evidence for this compound is currently lacking.

Quantitative Data

Note: The following table summarizes hypothetical quantitative data based on the known activities of Torachrysone-8-O-β-D-glucoside. These values are for illustrative purposes only and require experimental validation for this compound.

| Target | Assay Type | Metric | Value (Hypothetical) | Reference (Analogue) |

| Focal Adhesion Kinase (FAK) | In vitro kinase assay | IC50 | 5-20 µM | [Extrapolated] |

| Aldose Reductase (AR) | Enzyme inhibition assay | IC50 | 1-10 µM | [Extrapolated from PubMed abstract] |

| DPPH Radical Scavenging | Antioxidant assay | EC50 | 10-50 µg/mL | [Extrapolated] |

| Cancer Cell Line (e.g., MCF-7) | Cytotoxicity assay | GI50 | 10-30 µM | [Extrapolated] |

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways modulated by this compound, based on evidence from its glucoside analogue.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Torosachrysone 8-O-beta-gentiobioside from Cassia torosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Torosachrysone 8-O-beta-gentiobioside, a bioactive anthraquinone (B42736) glycoside, from the seeds of Cassia torosa (also known as Senna tora). This document outlines methodologies for solvent extraction, chromatographic separation, and quantification. Additionally, it explores the potential biological activities of this compound and visualizes a hypothetical signaling pathway based on the known functions of related anthraquinone glycosides. The provided protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Cassia torosa, a member of the Fabaceae family, is a plant with a rich history in traditional medicine, particularly in Asia. Its seeds are known to contain a variety of bioactive compounds, including a significant class of anthraquinones and their glycosides. Among these, this compound has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-tumor activities.[1] The complex structure of this glycoside presents unique challenges and opportunities for its extraction and purification, which are addressed in the following protocols.

Quantitative Data Summary

While specific yield data for this compound from Cassia torosa is not extensively reported in the literature, the following table provides an example of the quantitative analysis of other major anthraquinones from Cassia tora seeds to offer a comparative perspective on expected yields. Researchers should consider these values as estimations, and actual yields may vary based on the plant material, extraction method, and analytical techniques employed.

| Compound | Plant Part | Extraction Method | Analytical Method | Reported Yield (% w/w) | Reference |

| Emodin | Seeds | Solvent Extraction | HPTLC | 0.012 | [2] |

| Rhein | Seeds | Solvent Extraction | HPTLC | 0.011 | [2] |

| This compound | Seeds | Solvent Extraction & Chromatography | HPLC | Not explicitly reported (expected to be low) | - |

Experimental Protocols

The following protocols are a synthesized compilation based on established methods for the extraction and isolation of anthraquinone glycosides from Cassia species.

Protocol 1: Initial Extraction of Crude Glycoside Mixture

This protocol describes the initial solvent extraction of the total glycosides from Cassia torosa seeds.

Materials and Equipment:

-

Dried seeds of Cassia torosa

-

Grinder or mill

-

Soxhlet apparatus

-

80% Ethanol (v/v)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Cassia torosa into a coarse powder (approximately 20-40 mesh).

-

Soxhlet Extraction:

-

Place 100 g of the powdered seeds into a cellulose (B213188) thimble.

-

Position the thimble in the Soxhlet extractor.

-

Fill the boiling flask with 500 mL of 80% ethanol.

-

Conduct the extraction for 12-18 hours at a rate of 4-6 cycles per hour.

-

-

Solvent Evaporation: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

-

Lyophilization: Freeze-dry the concentrated extract to obtain a crude powder. This crude extract contains a mixture of anthraquinones, flavonoids, and their glycosides.

Protocol 2: Isolation and Purification using Column Chromatography

This protocol details the separation of this compound from the crude extract using column chromatography.

Materials and Equipment:

-

Crude extract from Protocol 1

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: A gradient of Chloroform (B151607) and Methanol (B129727)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into the chromatography column.

-

Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution:

-

Begin elution with 100% chloroform.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform-methanol mixture (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and so on).

-

Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.

-

-

Fraction Monitoring:

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates using a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

-

Visualize the spots under a UV lamp.

-

Pool the fractions that show a similar TLC profile corresponding to the expected polarity of a glycoside.

-

-

Concentration: Concentrate the pooled fractions containing the target compound using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification of this compound using preparative HPLC.

Materials and Equipment:

-

Partially purified fraction from Protocol 2

-